(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dichlorophenyl)propanoic acid
Overview
Description
Scientific Research Applications
Asymmetric Synthesis and Pharmaceutical Intermediates
This compound is involved in the asymmetric synthesis of beta-amino acid pharmacophores, which are crucial for drug development. For instance, the asymmetric hydrogenation of enamines, using chiral ferrocenyl ligands, leads to high enantiomeric excesses, demonstrating the compound's utility in preparing pharmacologically relevant intermediates with precise stereochemical control M. Kubryk & K. Hansen, 2006.
Solid-Phase Peptide Synthesis
Its application extends to solid-phase peptide synthesis (SPPS), where it serves as a protective group that allows for the mild conditions required in the synthesis of C-terminal peptide amides. This is particularly important for synthesizing acid-sensitive peptides, showcasing the compound's versatility in peptide chemistry Yongxin Han et al., 1996.
Polymer Science
In polymer science, it finds use in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These monomers lead to polymers with unique properties, such as specific rotation and circular dichroism, indicative of their helical conformation. This application highlights the compound's role in creating advanced materials with potential for various industrial applications Guangzheng Gao et al., 2003.
Enantioselective Catalysis
Furthermore, it is utilized in the development of dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones. This reflects its importance in catalysis, enabling the production of enantiomerically pure compounds, essential for the pharmaceutical industry Isidro M. Pastor et al., 2003.
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. Its use in medicinal and biochemical research suggests it may interact with biological systems in a significant way.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
(3R)-3-(2,3-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXWCCCBQSYUKL-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375907 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500788-91-0 | |
Record name | (βR)-2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500788-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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